molecular formula C15H14N2O4S B5568789 2-(2-thienyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

2-(2-thienyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B5568789
M. Wt: 318.3 g/mol
InChI Key: WHNGDECKALAFCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-thienyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C15H14N2O4S and its molecular weight is 318.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.06742811 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

2-(2-thienyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their potential medicinal applications. These compounds exhibit a range of biological activities, including antiproliferative, antimicrobial, and anticonvulsant effects. For instance, certain derivatives have shown significant antiproliferative activities against cancer cell lines, with mechanisms of action that may involve microtubule disruption, similar to that of combretastatin A-4. This indicates their potential as lead compounds for anticancer drug development (Lee et al., 2010). Additionally, oxadiazole derivatives have demonstrated considerable antimicrobial activities against various strains of bacteria and fungi, suggesting their utility in developing new antimicrobial agents (Al-Omar, 2010).

Material Science Applications

In the field of material science, derivatives of this compound have been explored for their optoelectronic properties, particularly in the context of organic light-emitting diodes (OLEDs). Studies have reported the synthesis and characterization of these compounds, highlighting their potential as blue fluorescent materials due to their good quantum yield and blue fluorescence, making them suitable for use in OLEDs (Deshapande et al., 2014).

Corrosion Inhibition

Research has also explored the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors. These compounds have demonstrated efficacy in protecting mild steel against corrosion in acidic environments, which is crucial for extending the lifespan of metal components in industrial settings. The effectiveness of these inhibitors is attributed to their ability to form protective layers on the metal surface, suggesting their potential application in corrosion prevention technologies (Ammal et al., 2018).

Properties

IUPAC Name

2-thiophen-2-yl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-18-10-7-9(8-11(19-2)13(10)20-3)14-16-17-15(21-14)12-5-4-6-22-12/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNGDECKALAFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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